molecular formula C31H44O4 B1675211 3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane CAS No. 233268-78-5

3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane

Cat. No. B1675211
M. Wt: 480.7 g/mol
InChI Key: WBLVHHHWMJPSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LG190155 is a moderately potent VDR agonist. Vitamin D receptor (VDR) agonists are well known for their capacity to control calcium and bone metabolism and to regulate growth and differentiation of many cell types.

properties

CAS RN

233268-78-5

Product Name

3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane

Molecular Formula

C31H44O4

Molecular Weight

480.7 g/mol

IUPAC Name

1-[4-[3-[4-(3,3-dimethyl-2-oxobutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C31H44O4/c1-11-31(12-2,23-13-15-25(21(3)17-23)34-19-27(32)29(5,6)7)24-14-16-26(22(4)18-24)35-20-28(33)30(8,9)10/h13-18H,11-12,19-20H2,1-10H3

InChI Key

WBLVHHHWMJPSGY-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)OCC(=O)C(C)(C)C)C)C2=CC(=C(C=C2)OCC(=O)C(C)(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LG190155;  LG-190155;  LG 190155;  CAS# 233268-78-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 7 was prepared analogously to Compound 4 except that the compound of Example 3 (6) was used instead of the compound of Example 1 (3). 1HNMR (CDCl3) δ: 6.89 (m, 4 H, Ar—H), 6.49 (d, J=8.3 Hz, 2 H, Ar—H), 4.82 (s, 4 H, CH2O), 2.23 (s, 6 H, Ar—CH3), 2.00 (q, J=7.3 Hz, 4 H, CH2CH3), 1.23 (s, 18 H, t-Bu), 0.58 (t, J=7.3 Hz, 6 H, CH2CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane
Reactant of Route 2
Reactant of Route 2
3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane
Reactant of Route 3
Reactant of Route 3
3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane
Reactant of Route 4
Reactant of Route 4
3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane
Reactant of Route 5
3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane
Reactant of Route 6
3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.